2-(Bromomethyl)-1-(2-methylpropyl)aziridine
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Overview
Description
2-(Bromomethyl)-1-(2-methylpropyl)aziridine is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(2-methylpropyl)aziridine typically involves the reaction of 2-(2-methylpropyl)aziridine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(2-methylpropyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aziridine oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Ring-Opening Reactions: Formation of linear or branched amines.
Oxidation and Reduction: Formation of aziridine oxides or primary amines.
Scientific Research Applications
2-(Bromomethyl)-1-(2-methylpropyl)aziridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(2-methylpropyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can act as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic applications, where the compound serves as an intermediate in the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-(2-methylpropyl)aziridine
- 2-(Iodomethyl)-1-(2-methylpropyl)aziridine
- 1-(2-Methylpropyl)aziridine
Uniqueness
2-(Bromomethyl)-1-(2-methylpropyl)aziridine is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo counterparts. This makes it particularly useful in reactions requiring a strong electrophile. Additionally, the 2-methylpropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-6(2)4-9-5-7(9)3-8/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBBTMPWVWSGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156697-70-0 |
Source
|
Record name | 2-(bromomethyl)-1-(2-methylpropyl)aziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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